

Chemical structure and properties of Milveterol hydrochloride

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Compound of Interest

Compound Name: *Milveterol hydrochloride*

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Milveterol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milveterol hydrochloride is a long-acting β_2 -adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. It includes a summary of its mechanism of action, *in vitro* potency and selectivity, and available pharmacokinetic information. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the respiratory field.

Chemical Structure and Identification

Milveterol hydrochloride, also known as GSK159797C, is a synthetic compound belonging to the class of phenylethanolamines.^[1] Its chemical structure is characterized by a formamide group and two chiral centers, leading to the (R,R)-stereoisomer being the active form.

Chemical Structure:

(A simplified representation of the core structure)

IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide;hydrochloride[1]

CAS Number: 804518-03-4[1]

Molecular Formula: C₂₅H₃₀ClN₃O₄[1]

Molecular Weight: 471.98 g/mol [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Milveterol hydrochloride**, such as melting point, boiling point, and pKa, are not readily available in the public domain. However, some key computed and experimental properties are summarized below.

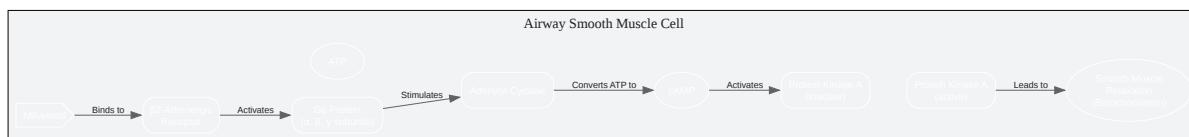
Property	Value	Source
Molecular Weight	471.98 g/mol	PubChem[1]
Molecular Formula	C ₂₅ H ₃₀ ClN ₃ O ₄	PubChem[1]
Solubility	Soluble in DMSO	AOBIOUS, MedChemExpress[2]
Topological Polar Surface Area	114 Å ²	PubChem[1]
Hydrogen Bond Donor Count	7	PubChem
Hydrogen Bond Acceptor Count	6	PubChem
Rotatable Bond Count	11	PubChem

Pharmacology

Milveterol is a potent and selective long-acting β 2-adrenergic receptor agonist.[3][4] Its pharmacological effects are mediated through the activation of β 2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Mechanism of Action

Activation of the β_2 -adrenergic receptor by Milveterol initiates a signaling cascade that leads to bronchodilation. This process is primarily mediated by the Gs alpha subunit of the G protein-coupled receptor, which stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.



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Figure 1: Simplified β_2 -Adrenergic Receptor Signaling Pathway.

In Vitro Pharmacology

Milveterol has demonstrated high potency and selectivity for the β_2 -adrenergic receptor in cell-based assays.

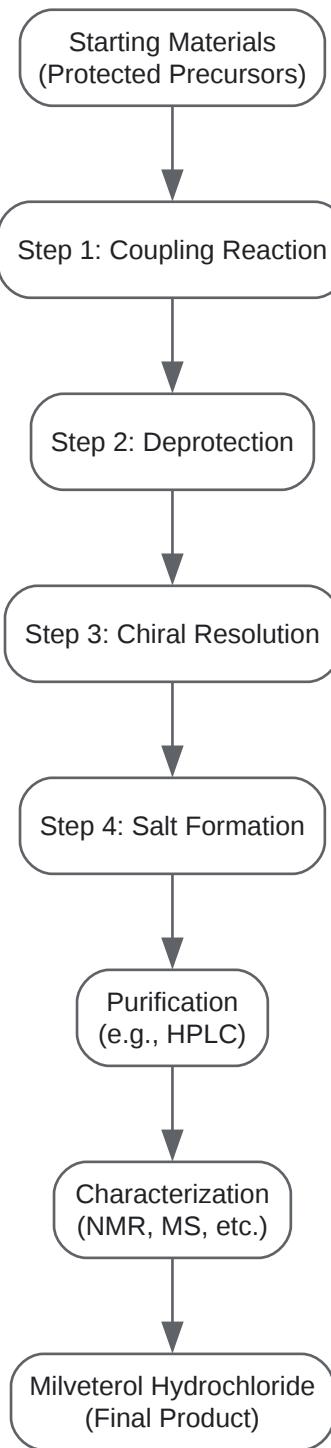
Parameter	Value	Source
pEC ₅₀	10.2	ProbeChem
β_2/β_1 Selectivity	>300-fold	ProbeChem

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and specific pharmacological assays of **Milveterol hydrochloride** are limited. The following sections provide illustrative protocols based on general methodologies for similar long-acting β_2 -agonists.

Illustrative Synthesis and Purification Workflow

The synthesis of complex molecules like **Milveterol hydrochloride** typically involves a multi-step process. A generalized workflow is presented below.



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Figure 2: Generalized Synthesis Workflow for a β 2-Agonist.

Note: This is a hypothetical workflow. The actual synthesis of Milveterol would involve specific reagents and conditions as likely detailed in proprietary documents or patents.

β 2-Adrenergic Receptor Binding Assay (Illustrative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the β 2-adrenergic receptor.

- Cell Culture and Membrane Preparation:
 - Culture cells stably expressing the human β 2-adrenergic receptor (e.g., HEK293 or CHO cells).
 - Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
 - Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
- Binding Assay:
 - In a 96-well plate, add the cell membrane preparation.
 - Add a fixed concentration of a radiolabeled β 2-adrenergic receptor antagonist (e.g., [3 H]-dihydroalprenolol).
 - Add varying concentrations of the test compound (**Milveterol hydrochloride**).
 - For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).
 - Incubate the plate at room temperature for a specified time to reach equilibrium.
- Detection and Analysis:

- Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of the test compound.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Illustrative Protocol)

This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the $\beta 2$ -adrenergic receptor.

- Cell Culture:

- Seed cells expressing the human $\beta 2$ -adrenergic receptor into a 96-well plate and allow them to adhere overnight.

- Assay Procedure:

- Wash the cells with a suitable buffer.
- Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
- Add varying concentrations of the test compound (**Milveterol hydrochloride**).
- Incubate the plate at 37°C for a specified time.

- Detection and Analysis:

- Lyse the cells to release the intracellular cAMP.
- Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

- Plot the cAMP concentration against the log concentration of the test compound.
- Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.

Pharmacokinetics and Clinical Development

Milveterol hydrochloride was developed by GlaxoSmithKline under the code GSK159797C.

[1] It was investigated for the treatment of asthma and COPD and progressed to Phase II clinical trials. However, development appears to have been discontinued. Detailed pharmacokinetic data from human studies are not widely published.

Conclusion

Milveterol hydrochloride is a potent and selective long-acting β₂-adrenergic receptor agonist with a well-defined mechanism of action. While its clinical development was not pursued, the available preclinical data highlight its potential as a bronchodilator. This technical guide provides a consolidated overview of its chemical and pharmacological properties, which may be of value to researchers in the field of respiratory drug discovery. Further investigation into its physicochemical properties and detailed experimental protocols would be beneficial for a more complete understanding of this compound.

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References

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